3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide typically involves the reaction of 3-amino-4-(thiomorpholin-4-yl)benzoic acid with methylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and monitor the synthesis in real-time . This approach allows for efficient scaling up of the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(thiomorpholin-4-yl)benzamide: A closely related compound with similar chemical properties.
3-methyl-4-(thiomorpholin-4-yl)aniline: Another related compound with a different functional group.
3-[(thiomorpholin-4-yl)methyl]aniline: Shares the thiomorpholine moiety but differs in the rest of the structure.
Uniqueness
3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1235439-18-5 |
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Molecular Formula |
C12H17N3OS |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
3-amino-N-methyl-4-thiomorpholin-4-ylbenzamide |
InChI |
InChI=1S/C12H17N3OS/c1-14-12(16)9-2-3-11(10(13)8-9)15-4-6-17-7-5-15/h2-3,8H,4-7,13H2,1H3,(H,14,16) |
InChI Key |
LTLACCZKCRFZKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N2CCSCC2)N |
Origin of Product |
United States |
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